N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound characterized by its complex structure, which integrates elements of furan, indole, and benzamide. Its intricate design allows it to participate in diverse chemical reactions and exhibit unique properties that make it significant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves multiple steps:
Furan-2-ylmethylation: : The initial step includes the preparation of furan-2-ylmethylamine, which can be achieved by reacting furan-2-carboxaldehyde with an amine source in the presence of a reducing agent.
Thiol-Incorporation: : The furanyl intermediate is then reacted with a thiol compound under mild conditions to introduce the thioether linkage.
Indole Functionalization: : This step involves the functionalization of the indole ring with the thiolated intermediate through a coupling reaction, typically using a dehydrating agent.
Benzamide Formation: : Finally, the incorporation of the benzamide moiety is achieved by reacting the functionalized intermediate with 2-methylbenzoic acid in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production leverages optimized versions of the laboratory synthetic route, with enhanced catalysts, controlled reaction conditions, and scalable procedures. Techniques such as flow chemistry and automated synthesis systems are often employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions:
Oxidation: : The compound may be susceptible to oxidative cleavage, particularly at the thioether and furan rings.
Reduction: : Reduction reactions may affect the oxo and nitro groups, potentially converting them into their respective amine or hydroxy derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The primary products depend on the reaction conditions and the reagents used. For instance, oxidative reactions could yield sulfoxides or sulfones, while reductive conditions might produce amine derivatives.
Scientific Research Applications
The compound N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is utilized in a variety of scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.
Biology: : In biochemical studies, it may be used to investigate the interaction of indole-based compounds with biological macromolecules.
Medicine: : As a potential pharmaceutical intermediate, it may play a role in the development of drugs targeting specific enzymes or receptors.
Industry: : Its application extends to materials science, where it can be incorporated into polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects typically involves:
Molecular Targets: : It may interact with specific enzymes or receptors, depending on its structural features and functional groups.
Pathways: : The compound might modulate biochemical pathways by inhibiting or activating key enzymes or signaling proteins.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide stands out due to its unique combination of furan, indole, and benzamide moieties. Other similar compounds include:
N-(2-(1H-indol-3-yl)ethyl)-2-methylbenzamide: : Lacks the furan-2-ylmethyl and thio functionalities, resulting in different reactivity.
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide: : Does not contain the furan ring, leading to variations in electronic and steric properties.
N-(2-(3-((furan-2-ylmethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide: : Features the furan-2-ylmethyl but lacks the amino and oxo functionalities, affecting its biological activity.
Conclusion
This compound is a multifaceted compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in diverse chemical reactions, and its potential for scientific research makes it a compound of significant interest.
Properties
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNCBASPKCMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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